Cas no 82353-56-8 ((R)-tert-Butyl (1-oxopropan-2-yl)carbamate)

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate structure
82353-56-8 structure
Product Name:(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
كاس عدد:82353-56-8
وسط:C8H15NO3
ميغاواط:173.209602594376
MDL:MFCD00274183
CID:693823
PubChem ID:10910049
Update Time:2025-06-14

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (R)-tert-Butyl (1-oxopropan-2-yl)carbamate
    • (R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • Carbamic acid, (1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)-
    • Carbamic acid, [(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, N-[(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate
    • ((R)-1-Methyl-2-oxo-ethyl)carbamic acid tert-butyl ester
    • (R)-2-(tert-Butoxycarbonylamino)propionaldehyde
    • N-tert-Butoxycarbonyl-D-alaninal
    • 1,1-Dimethylethyl N-[(1R)-1-methyl-2-oxoethyl]carbamate (ACI)
    • Carbamic acid, (1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)- (ZCI)
    • ((R)-1-Methyl-2-oxoethyl)carbamic acid tert-butyl ester
    • (R)-2-(tert-Butoxycarbonylamino)propanal
    • tert-Butyl ((R)-1-oxopropan-2-yl)carbamate
    • tert-Butyl-N-[(1R)-1-methyl-2-oxo-ethyl]carbamate
    • SCHEMBL2058674
    • 82353-56-8
    • N-Boc-D-alaninal
    • DTXSID40448003
    • N-(t-butoxycarbonyl)-d-alaninal
    • Carbamic acid, [(1R)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • Boc-Ala-Aldehyde
    • Boc-D-Ala-CHO
    • N-(tert-butyloxycarbonyl)-D-alaninal
    • ((R)-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • CS-0181955
    • tert-butyl (R)-(1-oxopropan-2-yl)carbamate
    • EN300-142185
    • OEQRZPWMXXJEKU-ZCFIWIBFSA-N
    • (R)-tert-butyl 1-oxopropan-2-ylcarbamate
    • 2-(r)-[n-(tert-butoxycarbonyl)amino]propanal
    • (R)-tert-butyl(1-oxopropan-2-yl)carbamate
    • AKOS016844217
    • Z1255365119
    • TS-7034
    • Boc-D-Ala-PAM resin (100-200 mesh)
    • N-Boc-2(R)-2-aminopropanal
    • MFCD00274183
    • MFCD00801171
    • DB-336277
    • MDL: MFCD00274183
    • نواة داخلي: 1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1
    • مفتاح Inchi: OEQRZPWMXXJEKU-ZCFIWIBFSA-N
    • ابتسامات: O(C(=O)N[C@H](C)C=O)C(C)(C)C

حساب السمة

  • نوعية دقيقة: 173.10519334g/mol
  • النظائر كتلة واحدة: 173.10519334g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 12
  • تدوير ملزمة العد: 5
  • تعقيدات: 172
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 0.9
  • طوبولوجي سطح القطب: 55.4Ų

الخصائص التجريبية

  • كثيف: 1.015
  • نقطة انصهار: 86-87 ºC
  • نقطة الغليان: 249 ºC
  • نقطة الوميض: 104 ºC

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate أمن المعلومات

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0328-1g
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
82353-56-8 96%
1g
1594.32CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0328-5g
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
82353-56-8 96%
5g
6377.28CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0328-500mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
82353-56-8 96%
500mg
1255.1CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0328-250mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
82353-56-8 96%
250mg
1051.57CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0328-100mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
82353-56-8 96%
100mg
831.08CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0328-50mg
(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
82353-56-8 96%
50mg
746.28CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZA200-100mg
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
82353-56-8 95+%
100mg
698CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZA200-250mg
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
82353-56-8 95+%
250mg
1452CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZA200-1g
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
82353-56-8 95+%
1g
1347.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZA200-200mg
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
82353-56-8 95+%
200mg
480.0CNY 2021-07-12

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Tempo Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 15 min, rt
المراجع
Aerobic amide bond formation with N-hydroxysuccinimide
Yao, Haoyi; et al, Chemistry - An Asian Journal, 2012, 7(7), 1542-1545

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ,  Water ;  0.5 h, rt; 2 h, rt
المراجع
Structure-activity relationship studies on the inhibition of the bacterial translation of novel Odilorhabdins analogues
Loza, Einars; et al, Bioorganic & Medicinal Chemistry, 2020, 28(11),

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: N,O-Dimethylhydroxylamine hydrochloride ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ,  Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C
المراجع
β-Isocupreidine-Catalyzed Baylis-Hillman Reaction of Chiral N-Boc-α-Amino Aldehydes
Nakano, Ayako; et al, Organic Letters, 2006, 8(23), 5357-5360

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
المراجع
Cyclic depsipeptide BE-43547A2: Synthesis and activity against pancreatic cancer stem cells
Sun, Yuanjun; et al, Angewandte Chemie, 2017, 56(46), 14627-14631

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  0 °C; 3 h, 20 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  < -60 °C; 3 h, -60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  -60 °C
المراجع
Design and Synthesis of Functionalized Oxaziridines as Topological Analogs of Penicillins
Marchand-Brynaert, Jacqueline; et al, Israel Journal of Chemistry, 2013, 29(2-3), 247-255

طريقة الإنتاج 6

رد فعل الشرط
1.1 -
2.1 Catalysts: Diisobutylaluminum hydride
المراجع
Purines. XLV. Synthesis and cytokinin activities of the cis isomers of (1'R)-1'-methylzeatin and its 9-β-D-ribofuranoside
Fujii, Tozo; et al, Chemical & Pharmaceutical Bulletin, 1990, 38(10), 2702-6

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
المراجع
Design and synthesis of functionalized oxaziridines as topological analogs of penicillins
Marchand-Brynaert, Jacqueline; et al, Israel Journal of Chemistry, 1989, 29(2-3), 247-55

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Propylphosphonic anhydride Solvents: Acetonitrile ,  Dichloromethane ;  0 °C; 0 °C; 0.5 - 1 h, 0 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -10 °C; 30 min, -10 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  -10 °C
المراجع
Peptidomimetic vinyl heterocyclic inhibitors of cruzain effect antitrypanosomal activity
Chenna, Bala C. ; et al, Journal of Medicinal Chemistry, 2020, 63(6), 3298-3316

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  rt
1.2 Reagents: Diisopropylethylamine ;  14 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
المراجع
Cu(I)-Catalyzed Synthesis of Dihydropyrimidin-4-ones toward the Preparation of β- and β3-Amino Acid Analogues
Rajagopal, Basker; et al, Journal of Organic Chemistry, 2014, 79(3), 1254-1264

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 h, rt; 1 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  0.5 h, < 30 °C; 18 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  45 min, < 5 °C
2.2 Reagents: Ethyl acetate ;  < 5 °C
المراجع
Preparation of α-hydroxy-β-Fmoc amino acids from N-Boc amino acids
Johnson, Erik P.; et al, Synthesis, 2011, (24), 4023-4026

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Thionyl chloride
2.1 Reagents: Sodium bicarbonate
3.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran
4.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide
المراجع
Purines. XXXIII. Syntheses and cytokinin activities of both enantiomers of 1'-methylzeatin and their 9-β-D-ribofuranosides
Fujii, Tozo; et al, Chemical & Pharmaceutical Bulletin, 1989, 37(7), 1758-63

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  45 min, < 5 °C
1.2 Reagents: Ethyl acetate ;  < 5 °C
المراجع
Preparation of α-hydroxy-β-Fmoc amino acids from N-Boc amino acids
Johnson, Erik P.; et al, Synthesis, 2011, (24), 4023-4026

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
المراجع
Cu(I)-Catalyzed Synthesis of Dihydropyrimidin-4-ones toward the Preparation of β- and β3-Amino Acid Analogues
Rajagopal, Basker; et al, Journal of Organic Chemistry, 2014, 79(3), 1254-1264

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  20 min, -78 °C; 1.5 h, -78 °C
1.2 Solvents: Water
المراجع
γ-Amino vinyl sulfoxides in asymmetric synthesis. Synthesis of optically pure α-substituted β-amino nitriles
Alfaro, Ricardo; et al, Tetrahedron, 2009, 65(1), 357-363

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran
المراجع
(3-Amino-2-oxoalkyl)phosphonic acids and their analogs as novel inhibitors of D-alanine:D-alanine ligase
Chakravarty, Prasun K.; et al, Journal of Medicinal Chemistry, 1989, 32(8), 1886-90

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol
1.2 -
1.3 Catalysts: Hydrochloric acid Solvents: Water
المراجع
Ultrasound-assisted cleavage of nitrogen-nitrogen bonds in hydrazines by Raney nickel
Alexakis, Alex; et al, Synlett, 1991, (9), 625-6

طريقة الإنتاج 17

رد فعل الشرط
المراجع
Syntheses and absolute configurations of the cytokinins 1'-methylzeatin and its 9-riboside
Itaya, Taisuke; et al, Tetrahedron Letters, 1986, 27(52), 6349-52

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt; rt → 0 °C
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  15 min, 0 °C
المراجع
Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production
Reddy Guduru, Shiva Krishna; et al, Journal of Organic Chemistry, 2018, 83(19), 11777-11793

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, cooled
1.2 Reagents: Boron trifluoride etherate ;  cooled; overnight
2.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  rt → 0 °C
2.2 Reagents: Sulfur trioxide-pyridine ;  0 °C; 0 °C → rt; 1 h, rt
المراجع
A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics
Chalyk, Bohdan A.; et al, RSC Advances, 2016, 6(31), 25713-25723

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  20 min, -78 °C; 1.5 h, -78 °C
1.2 Reagents: Water ;  -78 °C; -78 °C → 25 °C
المراجع
Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors
Barsanti, Paul A.; et al, ACS Medicinal Chemistry Letters, 2015, 6(1), 37-41

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 1 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  45 min, < -69 °C; 3 h, -80 °C
2.2 Solvents: Methanol ;  < -69 °C; -75 °C → 5 °C
2.3 Solvents: Water ;  0 °C
المراجع
Synthesis of chiral chloroquine and its analogues as antimalarial agents
Sinha, Manish; et al, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5950-5960

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Diisopropylethylamine ;  5 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min, 0 °C; 2 h, 0 °C
2.2 Reagents: Citric acid Solvents: Water ;  15 min, 0 °C
المراجع
Binding cooperativity between a ligand carbonyl group and a hydrophobic side chain can be enhanced by additional H-bonds in a distance dependent manner: A case study with thrombin inhibitors
Said, Ahmed M.; et al, European Journal of Medicinal Chemistry, 2015, 96, 405-424

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 4 h, 0 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 1 h, rt
3.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  45 min, < -69 °C; 3 h, -80 °C
3.2 Solvents: Methanol ;  < -69 °C; -75 °C → 5 °C
3.3 Solvents: Water ;  0 °C
المراجع
Synthesis of chiral chloroquine and its analogues as antimalarial agents
Sinha, Manish; et al, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5950-5960

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Raw materials

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Preparation Products

الموردين الموصى بهم
Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jinan Hanyu Chemical Co.,Ltd.
Handan Zechi Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nantong Boya Environmental Protection Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd
Yunnanjiuzhen
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Yunnanjiuzhen